1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901247-93-6
Cat. No.: VC6369916
Molecular Formula: C25H21N3
Molecular Weight: 363.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901247-93-6 |
|---|---|
| Molecular Formula | C25H21N3 |
| Molecular Weight | 363.464 |
| IUPAC Name | 1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |
| Standard InChI Key | OJKDPVYZGXZEAR-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline scaffold, where a pyrazole ring is fused to the quinoline framework at positions 4 and 3. Substituents include:
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A 2-ethylphenyl group at position 1
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A methyl group at position 7
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A phenyl group at position 3
The molecular formula is , with a molecular weight of 363.464 g/mol . The IUPAC name is 1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline, and its SMILES string is CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C.
Table 1: Key Physicochemical Data
Spectroscopic and Computational Data
The Standard InChIKey OJKDPVYZGXZEAR-UHFFFAOYSA-N confirms the compound’s unique stereoelectronic profile. Density functional theory (DFT) simulations predict planar geometry for the fused ring system, with substituents influencing electron distribution and potential binding interactions .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step reactions starting from preformed pyrazole or quinoline precursors. Key steps include:
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Ring Formation: Cyclocondensation of aminopyrazoles with substituted quinoline aldehydes.
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Functionalization: Suzuki-Miyaura coupling or electrophilic aromatic substitution to introduce phenyl and ethyl groups.
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Purification: Chromatographic techniques (TLC, HPLC) ensure >95% purity.
Challenges in Synthesis
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Regioselectivity: Controlling substituent positions on the fused rings requires precise reaction conditions.
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Yield Optimization: Reported yields for analogous pyrazoloquinolines range from 40–60%, suggesting room for improvement.
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
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Phenyl Substituents: The 2-ethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
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Methyl Group: Position 7 methylation may reduce metabolic degradation, as seen in related compounds.
Research Gaps and Future Directions
Priority Areas
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Pharmacokinetic Studies: No data exists on absorption, distribution, metabolism, or excretion (ADME).
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Toxicology Profiles: Acute and chronic toxicity assessments are needed for preclinical development.
Technological Innovations
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Nanoparticle Delivery: Encapsulation in lipid nanoparticles could enhance bioavailability.
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CRISPR-Cas9 Screens: Identify novel molecular targets using genome-wide knockout libraries.
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